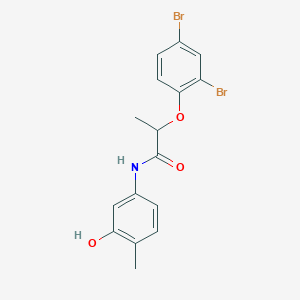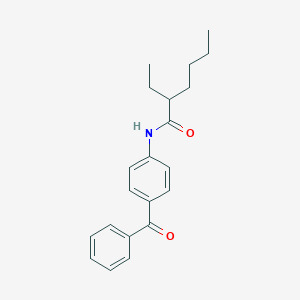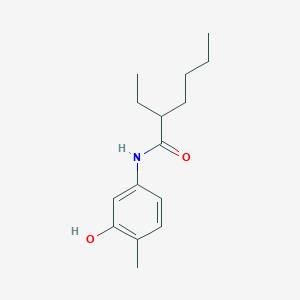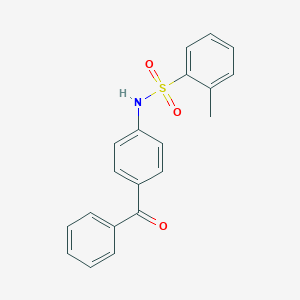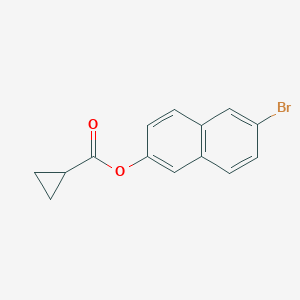
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, also known as DMTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMTB belongs to the class of benzamide compounds and has been shown to have an impact on various physiological and biochemical processes in the body.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to act on various receptors in the body such as the dopamine D2 receptor and the sigma-1 receptor. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential therapeutic properties. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. However, one limitation of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential toxicity. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide. One area of research could be the development of new therapeutic treatments for neurological disorders such as Parkinson's disease. Another area of research could be the development of new anti-tumor treatments for cancer. Additionally, further research could be done to better understand the mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide and its potential impact on other physiological and biochemical processes in the body.
Conclusion:
In conclusion, 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. While there are limitations to its use in lab experiments, there are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, including the development of new therapeutic treatments for neurological disorders and cancer.
Métodos De Síntesis
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide can be synthesized through a process known as reductive amination. This process involves the reaction of 1,2,3,4-tetrahydro-1-naphthaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
Propiedades
Nombre del producto |
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H21NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-12,18H,5,7,9H2,1-2H3,(H,20,21) |
Clave InChI |
IFFHVZLCJXUPLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



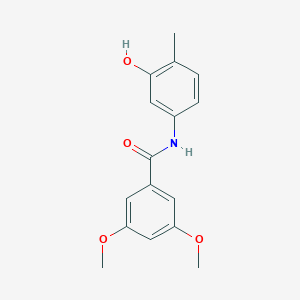
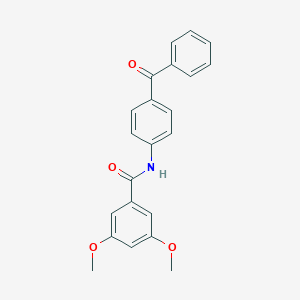

![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
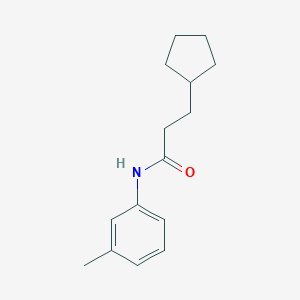
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
